2,4-Dichloro-5-fluorotoluene CAS number 86522-86-3 properties
2,4-Dichloro-5-fluorotoluene CAS number 86522-86-3 properties
An In-depth Technical Guide to 2,4-Dichloro-5-fluorotoluene (CAS No. 86522-86-3) for Advanced Chemical Synthesis
Introduction
2,4-Dichloro-5-fluorotoluene, with the CAS Registry Number 86522-86-3, is a halogenated aromatic compound of significant interest to researchers and process chemists, particularly within the pharmaceutical and agrochemical industries.[1][2] Its strategically positioned chloro and fluoro substituents on the toluene backbone create a unique electronic and steric environment, making it a valuable and versatile intermediate for the synthesis of more complex, high-value molecules.[3] The presence of fluorine, in particular, is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This guide provides a comprehensive technical overview of its properties, reactivity, and applications, designed for professionals engaged in drug discovery and fine chemical synthesis.
Physicochemical and Computed Properties
The fundamental identity and characteristics of 2,4-Dichloro-5-fluorotoluene are summarized below. These properties are critical for reaction planning, safety assessment, and analytical characterization.[4][5]
| Identifier | Value | Source |
| CAS Number | 86522-86-3 | [4][5] |
| Molecular Formula | C₇H₅Cl₂F | [4][5] |
| Molecular Weight | 179.02 g/mol | [4][5] |
| IUPAC Name | 1,5-dichloro-2-fluoro-4-methylbenzene | [4][5] |
| Common Synonyms | 2,4-Dichloro-5-fluorotoluene, 3-fluoro-4,6-dichlorotoluene | [4][5] |
| Canonical SMILES | CC1=CC(=C(C=C1Cl)Cl)F | [5] |
| InChIKey | JXWCOCIEGOAZOG-UHFFFAOYSA-N | [5] |
Table 1: Core Compound Identifiers.
The molecule's behavior in various chemical systems can be predicted by its computed physicochemical properties, which are essential for designing separation protocols and anticipating its biological disposition.
| Property | Value | Source |
| XLogP3-AA (Lipophilicity) | 3.6 | [4] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 1 | [4] |
| Topological Polar Surface Area | 0 Ų | [4] |
| Heavy Atom Count | 10 | [4] |
| Monoisotopic Mass | 177.9752337 Da | [4] |
Table 2: Computed Physicochemical Properties.
Spectroscopic Characterization Profile (Predicted)
While direct experimental spectra for 2,4-dichloro-5-fluorotoluene are not widely published, its structure allows for reliable prediction of its spectral characteristics based on data from closely related analogues such as 2,4-dichlorotoluene and various fluorotoluenes.[6][7][8] These predictions are invaluable for reaction monitoring and quality control.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region and one in the aliphatic region.
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Aromatic Protons (2H): Two distinct signals are expected. The proton at C6 (adjacent to a chlorine) and the proton at C3 (adjacent to fluorine) will likely appear as doublets or doublet of doublets due to H-F and H-H coupling, in the range of δ 7.0–7.5 ppm.
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Methyl Protons (3H): A sharp singlet is anticipated for the methyl group protons, likely appearing around δ 2.3-2.4 ppm.[6]
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display seven distinct signals.
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C-F Carbon: The carbon directly attached to the fluorine atom (C5) will exhibit the largest chemical shift and will appear as a doublet with a large coupling constant (¹JCF ≈ 240–250 Hz).
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C-Cl Carbons: The carbons bonded to chlorine (C2, C4) will be downfield shifted.
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Methyl Carbon: The methyl carbon signal is expected to be the most upfield, typically around δ 15-20 ppm.
Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups.
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C-H Stretching (Aromatic): Weak to medium bands above 3000 cm⁻¹.
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C-H Stretching (Aliphatic): Bands in the 2850–3000 cm⁻¹ region from the methyl group.
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C=C Stretching (Aromatic): Characteristic peaks in the 1450–1600 cm⁻¹ region.
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C-F Stretching: A strong, characteristic band is expected in the 1200–1250 cm⁻¹ region.
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C-Cl Stretching: Strong bands in the fingerprint region, typically around 700–850 cm⁻¹.
Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry would be expected to show a distinct molecular ion peak cluster.
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Molecular Ion (M⁺): A prominent cluster of peaks around m/z 178, 180, and 182, reflecting the isotopic abundance of the two chlorine atoms (³⁵Cl and ³⁷Cl). The M⁺ peak would be m/z 178.
-
Key Fragments: Common fragmentation pathways would include the loss of a chlorine atom ([M-Cl]⁺ at m/z 143) and the loss of the methyl radical ([M-CH₃]⁺).
Reactivity and Synthetic Utility
The primary value of 2,4-dichloro-5-fluorotoluene lies in its utility as a precursor for more functionalized chemical entities. The methyl group is a key handle for further chemical transformation, most notably through free-radical halogenation.
Core Application: Synthesis of 2,4-dichloro-5-fluoro-(trichloromethyl)benzene
A critical industrial application of 2,4-dichloro-5-fluorotoluene is its conversion to 2,4-dichloro-5-fluoro-(trichloromethyl)benzene.[3] This downstream intermediate is a versatile building block for compounds where a trifluoromethyl group or a carboxylic acid is desired, as the -CCl₃ group can be readily hydrolyzed. The conversion is achieved via a free-radical photochlorination reaction.
Caption: Free-radical photochlorination workflow.
Experimental Protocol: Free-Radical Photochlorination
This protocol describes a laboratory-scale procedure for the exhaustive chlorination of the methyl group of 2,4-dichloro-5-fluorotoluene.
Disclaimer: This procedure involves hazardous materials, including chlorine gas and UV radiation, and must be performed by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).
Materials and Equipment:
-
2,4-dichloro-5-fluorotoluene (1 equiv.)
-
Inert solvent (e.g., carbon tetrachloride)
-
Chlorine gas (Cl₂) cylinder with regulator and flowmeter
-
UV immersion lamp (mercury vapor lamp)
-
Three-neck round-bottom flask equipped with a reflux condenser, gas inlet tube, and thermometer
-
Gas outlet connected to a scrubber (e.g., sodium hydroxide solution)
-
Stirring plate and magnetic stir bar
-
Heating mantle
Procedure:
-
Setup: Assemble the reaction apparatus in a fume hood. Ensure all glass joints are properly sealed.
-
Charging the Reactor: Dissolve 2,4-dichloro-5-fluorotoluene in a minimal amount of carbon tetrachloride in the reaction flask.[3]
-
Initiation: Begin stirring the solution and heat it to a gentle reflux (approx. 77 °C for CCl₄).
-
Reaction: Once refluxing, turn on the UV lamp and begin bubbling chlorine gas through the solution at a steady, controlled rate.[3] The reaction is exothermic; adjust heating as necessary to maintain reflux.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Gas Chromatography (GC). This allows for the observation of the starting material's disappearance and the sequential formation of the mono-, di-, and finally, the desired tri-chlorinated product.[3]
-
Completion: Once GC analysis confirms the consumption of the starting material and intermediates, stop the chlorine flow, and turn off the UV lamp and heating mantle.
-
Quenching and Workup: Allow the mixture to cool to room temperature while bubbling nitrogen gas through the solution to purge dissolved HCl and excess chlorine.[3]
-
Purification: Carefully transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize HCl), water, and finally, brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 2,4-dichloro-5-fluoro-(trichloromethyl)benzene. Further purification can be achieved by vacuum distillation.
Role as a Central Building Block in Synthesis
The utility of 2,4-dichloro-5-fluorotoluene extends beyond the trichloromethyl derivative. It serves as a foundational scaffold for creating other valuable intermediates, such as the corresponding benzoic acid, which is a common precursor in pharmaceutical synthesis.
Caption: Synthetic pathways from 2,4-Dichloro-5-fluorotoluene.
This demonstrates its role as a branch-point intermediate, where different reaction pathways can be chosen to access distinct classes of functionalized molecules, enhancing its value in a drug development program.
Safety and Handling
2,4-Dichloro-5-fluorotoluene is classified as an irritant.[6]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Measures: Handle only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
2,4-Dichloro-5-fluorotoluene is a high-value chemical intermediate whose utility is rooted in its specific pattern of halogenation. Its reactivity, particularly at the benzylic position, provides a reliable pathway to key synthetic building blocks like 2,4-dichloro-5-fluoro-(trichloromethyl)benzene and 2,4-dichloro-5-fluorobenzoic acid. A thorough understanding of its physicochemical properties, predicted spectral characteristics, and reaction protocols is essential for its safe and effective use in the laboratory and in the scale-up synthesis of next-generation pharmaceuticals and advanced materials.
References
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PubChem. 2,4-Dichloro-5-fluorotoluene. National Center for Biotechnology Information. [Link]
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Fluoropharm. 2,4-Dichloro-5-fluorotoluene. [Link]
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PubChem. 2-Chloro-4-fluorotoluene. National Center for Biotechnology Information. [Link]
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PubChem. 2,4-Dichloro-5-fluorotoluene. National Center for Biotechnology Information. [Link]
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PubChem. 2,4-Dichlorotoluene. National Center for Biotechnology Information. [Link]
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